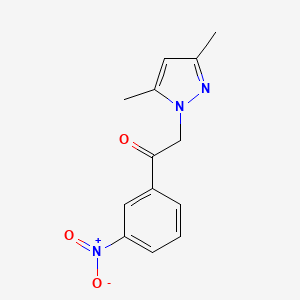

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

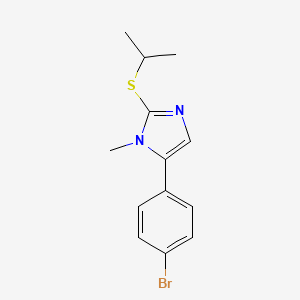

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-1-ethanone, also known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethanone, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a pyrazole ring and an ethanone moiety. The compound has a molecular weight of 252.27 g/mol, and its chemical formula is C13H14N2O2.

科学的研究の応用

Molecular Structures and Interactions : Research conducted by Carlos Bustos et al. (2015) explored the molecular structures of substituted pyrazole derivatives. They observed non-planar structures with dihedral angles between phenyl and pyrazole rings. The study highlighted weak intermolecular interactions, including unusual trifurcated contacts, contributing to the compound's structural properties (Bustos et al., 2015).

Helical Twist and Metal Complexes : A study by M. Drew et al. (2007) revealed that 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole belongs to a rare class of helically twisted synthetic organic molecules. This study also involved the creation of square planar Pd(II) complexes exhibiting a helical twist, showcasing potential applications in coordination chemistry (Drew et al., 2007).

Reactivity in Organic Synthesis : N. Peet and S. Sunder (1986) conducted a study on the reactivity of pyrazolyl and phenylthiazole derivatives. They corrected previous misassignments in the preparation of these compounds, contributing to a better understanding of their reactivity and synthesis routes (Peet & Sunder, 1986).

Antimicrobial Applications : G. Raju et al. (2016) synthesized new pyrazole derivatives containing a 2-methylquinoline ring system. They evaluated these compounds for their antibacterial activity against various bacteria and fungi, indicating potential antimicrobial applications (Raju et al., 2016).

Structural Studies and Hydration Effects : F. Jiménez-Cruz et al. (2003) synthesized and studied the molecular structure of a monohydrated pyrazole derivative. Their work provided insights into the effects of hydration on the compound's structure, using techniques like NMR and X-ray diffraction (Jiménez-Cruz et al., 2003).

Ligand Synthesis for Metal Complexes : M. Guerrero et al. (2008) synthesized new hybrid pyrazolic ligands and explored their use in forming palladium(II) complexes. This work contributes to the field of organometallic chemistry and the development of novel metal-ligand complexes (Guerrero et al., 2008).

特性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-6-10(2)15(14-9)8-13(17)11-4-3-5-12(7-11)16(18)19/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLZDUAEURDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321677 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-1-ethanone | |

CAS RN |

956612-15-0 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)

![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)

![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)